molecular formula C10H10Br2N2O2 B12511533 N,N'-1,4-Phenylenebis[2-bromoacetamide] CAS No. 10328-52-6

N,N'-1,4-Phenylenebis[2-bromoacetamide]

Cat. No.: B12511533
CAS No.: 10328-52-6
M. Wt: 350.01 g/mol
InChI Key: WRTWJYGSNBGGRA-UHFFFAOYSA-N
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Description

N,N’-1,4-Phenylenebis[2-bromoacetamide] is an organic compound with the molecular formula C10H10Br2N2O2. It is a reagent commonly used in chemical synthesis and research. The compound is characterized by the presence of two bromoacetamide groups attached to a 1,4-phenylene ring, making it a versatile building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Phenylenebis[2-bromoacetamide] typically involves the reaction of 1,4-phenylenediamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for N,N’-1,4-Phenylenebis[2-bromoacetamide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Phenylenebis[2-bromoacetamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-1,4-Phenylenebis[2-bromoacetamide] involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This cross-linking capability is particularly useful in studying protein structures and interactions. The compound targets cysteine residues in proteins, forming stable thioether bonds that can be analyzed to gain insights into protein conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,4-Phenylenebis[2-chloroacetamide]
  • N,N’-1,4-Phenylenebis[2-iodoacetamide]
  • N,N’-1,4-Phenylenebis[2-fluoroacetamide]

Uniqueness

N,N’-1,4-Phenylenebis[2-bromoacetamide] is unique due to its specific reactivity profile. The bromoacetamide groups provide a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers an optimal combination of leaving group ability and nucleophilic substitution efficiency .

Biological Activity

N,N'-1,4-Phenylenebis[2-bromoacetamide] is a compound that has garnered attention for its potential biological activities, particularly in the field of bioconjugation and protein interactions. This article provides a comprehensive overview of its biological activity, including synthesis methods, applications in research, and relevant case studies.

N,N'-1,4-Phenylenebis[2-bromoacetamide] has the molecular formula C10H10Br2N2O2C_{10}H_{10}Br_2N_2O_2 and a molecular weight of 350.01 g/mol. The compound is characterized by its two bromoacetamide groups attached to a phenylene backbone, which facilitates its role as a bifunctional crosslinker in biochemical applications .

Synthesis

The synthesis of N,N'-1,4-Phenylenebis[2-bromoacetamide] can be achieved through the reaction of p-phenylenediamine with bromoacetyl bromide in a solvent such as dichloromethane. The reaction typically involves the use of pyridine as a base to facilitate the formation of the amide bonds. The process yields the compound in a good yield (approximately 82%) as a white solid .

1. Protein Cross-linking

One of the primary applications of N,N'-1,4-Phenylenebis[2-bromoacetamide] is in protein cross-linking studies. It has been utilized to investigate protein-protein interactions and to stabilize protein structures. This capability is crucial for understanding various biological processes and for developing therapeutic strategies targeting specific protein interactions.

2. Antibody Conjugation

The compound has also been explored for its potential in conjugating antibodies to enhance their therapeutic efficacy. By acting as a crosslinker, it can facilitate the attachment of drugs or other functional groups to antibodies, thereby improving their specificity and effectiveness against cancer cells or pathogens .

Case Study 1: Cross-linking Efficiency

In a study examining various bis-electrophilic reagents for peptide cyclization, N,N'-1,4-Phenylenebis[2-bromoacetamide] demonstrated significant efficiency in facilitating cyclization reactions. The compound was evaluated alongside other reagents, revealing its superior performance in forming stable peptide bonds under mild conditions .

Case Study 2: Protein Interaction Studies

Research involving TSE-infected cells indicated that N,N'-1,4-Phenylenebis[2-bromoacetamide] could be effectively used to probe protein interactions within infected cells. The study highlighted its utility in understanding the mechanisms of infection and potential therapeutic targets.

Research Findings

A summary of key findings from various studies on N,N'-1,4-Phenylenebis[2-bromoacetamide] is presented below:

Study Findings Application
Demonstrated effectiveness in antibody-drug conjugatesCancer therapy
High efficiency in peptide cyclization reactionsBiochemical research
Useful in studying protein interactions in TSE-infected cellsInfectious disease research

Properties

CAS No.

10328-52-6

Molecular Formula

C10H10Br2N2O2

Molecular Weight

350.01 g/mol

IUPAC Name

2-bromo-N-[4-[(2-bromoacetyl)amino]phenyl]acetamide

InChI

InChI=1S/C10H10Br2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16)

InChI Key

WRTWJYGSNBGGRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)NC(=O)CBr

Origin of Product

United States

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